Mesna

概要

説明

メスルシミンは、シクロホスファミドまたはイフォスファミドの投与を受けている患者における出血性膀胱炎や血尿のリスクを軽減するために使用されます . メスルシミンは、北米以外では、粘液溶解剤としても使用されています .

製造方法

合成ルートと反応条件

メスルシミンは、アシルメスルシミンを塩酸アルコール溶液中で酸性化し、その後アルコール分解してメスルシミン酸を得ることで合成できます。 メスルシミン酸は、その後アルカリで中和してメスルシミンを生成します .

工業生産方法

工業的な設定では、メスルシミンは通常、アシルメスルシミンと塩酸をアルコール溶液中で使用した一連の化学反応によって製造されます。 このプロセスには、最終生成物の純度と安定性を確保するための還流および中和のステップが含まれます .

化学反応解析

反応の種類

メスルシミンは、酸化、還元、置換を含むさまざまな化学反応を起こします。 注目すべき反応の1つは、アルカリ性過マンガン酸カリウムによる酸化で、これは速度論的分光光度法による定量に使用されます .

一般的な試薬と条件

生成される主な生成物

科学研究への応用

メスルシミンは、幅広い科学研究への応用があります。

準備方法

Synthetic Routes and Reaction Conditions

MESNA can be synthesized through the acidification of acyl this compound in a hydrogen chloride alcohol solution, followed by alcoholysis to obtain this compound acid. The this compound acid is then neutralized with an alkali to produce this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through a series of chemical reactions involving the use of acyl this compound and hydrogen chloride in an alcohol solution. The process involves refluxing and neutralization steps to ensure the purity and stability of the final product .

化学反応の分析

Types of Reactions

MESNA undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by alkaline potassium permanganate, which is used in kinetic spectrophotometric determination .

Common Reagents and Conditions

Oxidation: Alkaline potassium permanganate is commonly used as an oxidizing agent for this compound.

Reduction: This compound can be reduced back from its dimer form, dithis compound, in the kidney.

Substitution: This compound reacts with α,β-unsaturated carbonyl compounds such as acrolein through a Michael addition.

Major Products Formed

科学的研究の応用

Oncology Applications

Prevention of Hemorrhagic Cystitis

Mesna is widely recognized for its role in preventing hemorrhagic cystitis, particularly in patients undergoing chemotherapy with ifosfamide and cyclophosphamide. These chemotherapeutic agents can produce acrolein, a toxic metabolite that irritates the bladder lining. This compound detoxifies acrolein by forming non-toxic compounds, thereby protecting the bladder from damage. Clinical studies have demonstrated that coadministration of this compound significantly reduces the incidence of hemorrhagic cystitis in patients receiving high-dose chemotherapy .

Case Study: Ifosfamide-Induced Intestinal Damage

Research indicates that this compound also ameliorates intestinal mucosa damage caused by ifosfamide. In a dose-related manner, this compound administration was shown to reduce apoptosis and mucosal atrophy associated with ifosfamide treatment, suggesting its protective effects extend beyond the urinary tract .

Surgical Applications

Chemical Dissection

this compound has been utilized as a chemical agent for tissue dissection during various surgical procedures. Its mucolytic properties allow it to disrupt disulfide bonds in tissues, facilitating easier separation of layers during surgery. This application has been particularly noted in ear, nose, and throat (ENT) surgeries, where it has improved outcomes in cases of chronic otitis media and cholesteatoma .

Case Study: Fibrinolytic Properties

A study demonstrated that high-dose topical application of this compound effectively prevented adhesion formation in surgical settings. This property is crucial for enhancing surgical outcomes by minimizing postoperative complications related to tissue adhesion .

Off-Label Uses

Beyond its primary indications, this compound has several off-label applications:

- Chronic Otitis Media : Used to improve surgical success rates in children with chronic cholesteatomatous otitis media.

- Pain Management : Administered epidurally for pain relief following failed back surgery syndrome.

- Post-Transplantation Care : Reduces BK viruria following cyclophosphamide treatment post-transplant .

Comparative Efficacy

A crossover randomized study compared intravenous versus oral this compound regimens, concluding that both methods are equally effective in providing uroprotection during chemotherapy. The oral regimen offers improved patient convenience and potentially reduces hospital stays associated with intravenous administration .

Summary of Findings

作用機序

メスルシミンは、シクロホスファミドとイフォスファミドの代謝中に生成されるアクロレインなどの尿毒性代謝物を中和することによって作用します。血流中では、メスルシミンはダイメスルシミンに酸化され、次に腎臓でメスルシミンに還元されます。 このプロセスにより、アクロレインに結合して不活性化し、膀胱内層への有害な影響を防ぐ遊離チオール基が供給されます .

類似化合物との比較

類似化合物

アセチルシステイン: 粘液多糖鎖のジスルフィド結合を切断することによって、メスルシミンと同様に作用する別の粘液溶解剤です.

アミフォスチン: 化学療法における細胞保護剤として使用されるチオール化合物です.

メスルシミンのユニークさ

メスルシミンは、尿保護剤と粘液溶解剤の両方としての二重の役割においてユニークです。アクロレインなどの尿毒性代謝物を中和する能力により、化学療法の設定において特に価値があります。 さらに、水溶性と抗酸化特性により、その有効性がさらに高まります .

生物活性

Mesna, or sodium 2-mercaptoethane sulfonate, is a synthetic thiol compound primarily recognized for its protective role against urotoxicity induced by certain chemotherapeutic agents, particularly ifosfamide and cyclophosphamide. Its biological activity encompasses a range of mechanisms including antioxidant properties, disulfide bond cleavage, and potential applications in various surgical procedures.

1. Uroprotective Effects:

this compound acts as a uroprotective agent by scavenging toxic metabolites such as acrolein, which are produced during the metabolism of alkylating agents. This detoxification process significantly reduces the incidence of hemorrhagic cystitis associated with these drugs .

2. Antioxidant Properties:

The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress in tissues. This property is particularly beneficial in protecting renal tissues from damage caused by radiation and certain chemotherapy regimens .

3. Disulfide Bond Cleavage:

this compound's ability to break disulfide bonds has been exploited in surgical contexts, facilitating tissue dissection and reducing adhesions during procedures such as cholesteatoma surgery .

Case Studies and Experimental Data

A variety of studies have investigated the efficacy of this compound in different contexts:

- Renal Toxicity Protection: In an experimental study involving Sprague-Dawley rats, this compound was administered prior to radiotherapy. The results indicated that while this compound did not significantly alter kidney injury observable under electron microscopy, it did show promise in reducing oxidative stress markers .

- Cholesteatoma Surgery: A retrospective study involving 141 patients undergoing cholesteatoma surgery found that the application of this compound intraoperatively significantly reduced residual cholesteatoma rates compared to those who did not receive this compound (p<0.05) .

- Ischemia/Reperfusion Injury: Another study demonstrated that a single dose of 150 mg/kg this compound decreased apoptotic activity in spinal cord tissues following ischemia/reperfusion injury, suggesting its neuroprotective potential .

Comparative Efficacy

The following table summarizes key findings from various studies regarding this compound's biological activity:

| Study Focus | Findings | Statistical Significance |

|---|---|---|

| Renal Protection (Radiotherapy) | No significant difference in kidney injury with this compound + radiotherapy | p>0.05 |

| Cholesteatoma Surgery | Lower residual rates with this compound application | p<0.05 |

| Ischemia/Reperfusion Injury | Reduced apoptotic activity post-injury | Not specified |

| Urotoxicity (Cyclophosphamide) | Decreased urotoxicity via acrolein scavenging | Significant effect observed |

Clinical Applications

This compound is routinely used in conjunction with ifosfamide to prevent urotoxicity, thereby allowing higher doses of chemotherapy to be administered safely. Its role extends beyond oncology; it is also being explored for its utility in various surgical disciplines due to its tissue-cleaving properties and ability to reduce postoperative complications .

特性

CAS番号 |

19767-45-4 |

|---|---|

分子式 |

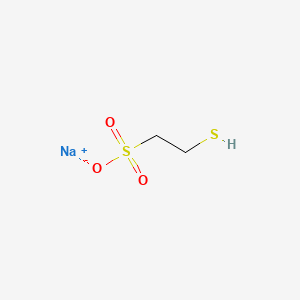

C2H6NaO3S2 |

分子量 |

165.19 g/mol |

IUPAC名 |

sodium;2-sulfanylethanesulfonate |

InChI |

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5); |

InChIキー |

PYTISYCTLQTCTM-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])S.[Na+] |

異性体SMILES |

C(CS(=O)(=O)[O-])S.[Na+] |

正規SMILES |

C(CS(=O)(=O)O)S.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

19767-45-4 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

3375-50-6 (parent cpd) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2 Mercaptoethanesulfonate 2-Mercaptoethanesulfonate 2-Mercaptoethanesulphonate, Sodium ASTA D 7093 ASTA-D 7093 ASTAD 7093 Coenzyme M Mesna MESNA cell MESNA-cell Mesnex Mesnum Mistabron Mistabronco Mitexan Mucofluid Sodium 2-Mercaptoethanesulphonate UCB 3983 UCB-3983 UCB3983 Uromitexan Ziken |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mesna is a thiol compound that acts as a chemoprotectant, specifically protecting the bladder from the toxic effects of oxazaphosphorine chemotherapy drugs like ifosfamide and cyclophosphamide []. These drugs are metabolized in the liver to produce acrolein, a highly reactive and toxic byproduct that concentrates in the urine.

A: this compound itself is rapidly oxidized to its inactive disulfide form, dithis compound, in the bloodstream [, ]. Dithis compound is largely inert and circulates until it reaches the kidneys. Within the kidneys, dithis compound is selectively reduced back to the active thiol form, this compound, by enzymes in the renal tubular epithelium [, ]. This localized activation ensures a high concentration of this compound precisely where it's needed - in the urine - to detoxify acrolein.

A: No, this compound does not hinder the anticancer activity of oxazaphosphorines []. Because it is rapidly converted to the inactive dithis compound in the bloodstream, it does not significantly interact with the chemotherapeutic agents or their target cells.

ANone: The molecular formula for this compound is C2H5NaO3S2 and its molecular weight is 164.17 g/mol.

A: Several studies used various spectroscopic techniques to characterize and quantify this compound. For instance, high-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed for quantifying this compound in biological samples []. This method utilizes ThioGlo-3 as a derivatizing agent to enhance the fluorescence properties of this compound.

A: Yes, studies have shown that this compound, when combined with ifosfamide in a 1:1 ratio, exhibits physicochemical stability in normal saline solution for up to 14 days at room temperature []. This stability profile allows for its administration as a prolonged continuous infusion using a portable pump, enhancing patient convenience and potentially reducing toxicity compared to traditional bolus dosing regimens.

ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action involves direct chemical interaction and neutralization of toxic metabolites, rather than catalytic activity.

ANone: Currently, there is limited information available regarding the application of computational chemistry and modeling techniques, such as simulations, calculations, and QSAR models, specifically for this compound.

A: The thiol (-SH) group is crucial for this compound's uroprotective activity [, ]. This group acts as a nucleophile, readily reacting with the electrophilic double bond in acrolein, forming a stable, non-toxic conjugate. This chemical reaction effectively neutralizes acrolein's toxicity.

A: Research efforts have focused on optimizing this compound's formulation to improve its pharmacokinetic properties. For example, a new oral preparation of this compound, ARGIthis compound, has been developed and was shown to be well-tolerated and effective in preventing hemorrhagic cystitis in a clinical trial []. This suggests that continued research into novel formulations holds promise for enhancing this compound's therapeutic profile.

A: this compound exhibits rapid absorption and elimination. Following intravenous administration, it achieves peak plasma concentrations within 1 hour []. Its half-life is relatively short, approximately 2 hours, and it undergoes rapid clearance from the body, primarily via renal excretion [, ]. This rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels in the urine.

ANone: The rapid conversion of this compound to dithis compound in plasma and its subsequent reduction back to this compound in the kidneys are key to its targeted uroprotective effect. This localized activation ensures a high concentration of this compound in the urine where it can efficiently neutralize acrolein, minimizing systemic exposure to the active thiol and potentially reducing side effects.

A: Yes, numerous clinical trials have established the efficacy of this compound in preventing hemorrhagic cystitis associated with high-dose ifosfamide and cyclophosphamide treatment [, , , , , , ]. These trials consistently demonstrate a significant reduction in the incidence and severity of bladder toxicity when this compound is co-administered with these chemotherapeutic agents.

ANone: Currently, there is no evidence of resistance developing to this compound's uroprotective effect. Its mechanism of action involves a direct chemical reaction with acrolein, making it unlikely for tumor cells to develop resistance mechanisms.

ANone: this compound's delivery is inherently targeted to the urinary tract due to its unique metabolism and the site-specific reduction of dithis compound to this compound within the kidneys.

ANone: Researchers employ various analytical techniques to investigate the pharmacokinetics and metabolism of this compound. These include:

- High-performance liquid chromatography (HPLC) [, , ]: This technique separates this compound and its metabolites from biological samples, allowing for quantification and monitoring their levels in the body.

- Fast atom bombardment mass spectrometry (FAB-MS) []: This method helps identify and quantify metabolites of this compound, providing insights into its metabolism and detoxification pathways.

- Electron spin resonance (ESR) []: ESR has been utilized to investigate the structural changes in mucus upon this compound treatment, providing insights into its mucolytic effects.

ANone: Analytical methods employed for quantifying this compound in biological samples undergo rigorous validation processes to ensure accuracy, precision, and specificity. These validation procedures are crucial for generating reliable and reproducible data in pharmacokinetic and pharmacodynamic studies.

ANone: As a pharmaceutical compound, this compound production follows strict quality control and assurance measures throughout its development, manufacturing, and distribution. These measures are in place to ensure the drug's purity, potency, and safety for patient use.

ANone: this compound's potential to either induce or inhibit drug-metabolizing enzymes is an area that requires further investigation. Such interactions could have implications for its own metabolism and clearance, as well as potentially influencing the pharmacokinetics of co-administered drugs.

ANone: While this compound remains a mainstay in uroprotection during oxazaphosphorine therapy, alternative strategies exist:

- Hyperhydration and forced diuresis []: Increasing fluid intake and administering diuretics to promote urine flow can dilute the concentration of acrolein in the bladder, reducing toxicity.

- Urinary alkalinization []: Adjusting the pH of urine to be more alkaline can potentially decrease the formation of toxic acrolein metabolites.

ANone: Specific guidelines for recycling and waste management of this compound are subject to local regulations and should be handled in accordance with pharmaceutical waste disposal protocols.

ANone: Research on this compound benefits from a robust infrastructure, including:

- Preclinical models [, , , , ]: Various in vitro and in vivo models are crucial for studying the mechanisms of action, efficacy, and toxicity of this compound.

- Analytical techniques [, , , , ]: Sophisticated analytical tools allow for precise characterization, quantification, and monitoring of this compound and its metabolites in biological matrices.

- Clinical trials [, , , , , , ]: Well-designed clinical trials are essential for evaluating the clinical efficacy and safety of this compound in various patient populations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。